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Compound of Interest

Compound Name: XP-59

Cat. No.: B15567716 Get Quote

These notes provide a detailed analysis of the manufacturing and assembly protocols for the

Bell P-59 Airacomet, the first jet-powered aircraft built in the United States. The information is

structured to provide a clear, sequential understanding of the key fabrication and assembly

stages.

Quantitative Data Summary
Production of the P-59 was limited, serving primarily as a developmental platform. The

following table summarizes key quantitative data regarding the aircraft's specifications and

production run.
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Parameter Value

Crew 1

Length 38 ft 10 in (11.84 m)

Wingspan 45 ft 6 in (13.87 m)

Height 12 ft 4 in (3.76 m)

Gross Weight 11,040 lb (5,008 kg)

Powerplant 2 × General Electric J31-GE-5 turbojets

Thrust per Engine 2,000 lbf (8.9 kN)

Maximum Speed 413 mph (665 km/h) at 30,000 ft (9,144 m)

Total Production 66 aircraft (including prototypes)

Primary Material Stressed-skin aluminum alloy construction

Manufacturing and Assembly Protocols
The construction of the P-59 utilized conventional mid-20th-century aircraft manufacturing

techniques, adapted for the novel jet engine integration. The process was characterized by a

semi-monocoque fuselage design and a focus on structural integrity to accommodate the new

propulsion system.

Protocol 2.1: Fuselage Assembly
Substructure Fabrication: The fuselage was built around a series of formed aluminum alloy

bulkheads and stringers. These components were created using hydraulic presses and drop

hammers with specialized dies.

Skin Paneling: Sheets of aluminum alloy were cut to shape and riveted to the underlying

framework of bulkheads and stringers. Flush-mounted riveting was used on forward sections

to maintain laminar airflow, while standard round-head rivets were used elsewhere.

Cockpit Integration: The cockpit assembly, including the pilot's seat, controls, and instrument

panel, was a prefabricated module that was lowered into the forward fuselage section before
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the upper skin panels were attached.

Section Mating: The fuselage was constructed in forward, center, and aft sections, which

were then joined together using circumferential butt straps and extensive riveting.

Protocol 2.2: Wing and Empennage Construction
Spar and Rib Assembly: The main wing structure was based on two primary spars made of

built-up aluminum sections. Ribs, stamped from aluminum sheet, were positioned along the

spars to define the airfoil shape.

Skin Application: Similar to the fuselage, the wing's stressed-skin covering was riveted to the

spar and rib substructure.

Control Surface Installation: Ailerons, elevators, and the rudder were constructed as

separate assemblies with their own internal spars and ribs. They were then attached to the

main wing and tail surfaces using hinge fittings.

Wing-to-Fuselage Mating: The completed wing assembly was attached to the center

fuselage section. This critical joint was heavily reinforced to handle flight loads and the

weight of the engines, which were mounted within the wing roots.

Protocol 2.3: Powerplant and Systems Integration
Engine Nacelle Preparation: The nacelles for the General Electric J31 turbojet engines were

integrated directly into the wing roots, flush with the fuselage. This required heavily

reinforced structures to manage engine thrust and vibration.

Engine Installation: The J31 engines were hoisted and carefully maneuvered into the

nacelles. Mounting points on the main wing spar and reinforced fuselage bulkheads secured

the engines in place.

Systems Routing: Fuel lines, electrical wiring, and hydraulic lines were routed from the

engines through dedicated channels in the fuselage and wings to the cockpit and control

surfaces. This was a complex step due to the novel requirements of the jet engines

compared to piston-engine aircraft.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15567716?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Final Assembly: The landing gear, canopy, and armament were installed in the final stages of

production before the aircraft was sent for ground testing and flight trials.

Visualized Production Workflow
The following diagrams illustrate the logical flow of the Bell P-59's manufacturing process.
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Caption: High-level workflow of the P-59 manufacturing process.
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Caption: Detailed workflow for the P-59 fuselage assembly protocol.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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